Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
CAS No.: 919119-62-3
Cat. No.: VC3809709
Molecular Formula: C17H22BNO4
Molecular Weight: 315.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919119-62-3 |
|---|---|
| Molecular Formula | C17H22BNO4 |
| Molecular Weight | 315.2 g/mol |
| IUPAC Name | ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C17H22BNO4/c1-6-21-15(20)13-10-11-8-7-9-12(14(11)19-13)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 |
| Standard InChI Key | SDNLTAKTAMYAPV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)OCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)OCC |
Introduction
Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boronic acid ester derivative, specifically a pinacol ester, which plays a crucial role in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.
Synthesis
The synthesis of Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the reaction of 7-bromoindole derivatives with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by esterification if necessary .
Applications
This compound is used as a building block in the synthesis of complex indole derivatives, which are important in medicinal chemistry due to their biological activities. The indole ring system is found in numerous biologically active compounds, including neurotransmitters and pharmaceuticals.
Research Findings
Research on Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate focuses on its utility in cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules. The compound's stability and reactivity make it a valuable intermediate in organic synthesis.
Data Table: Comparison with Similar Compounds
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